2-chloro-N-(2-furylmethyl)nicotinamide
Description
2-Chloro-N-(2-furylmethyl)nicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 2-furylmethyl group attached to the amide nitrogen. Nicotinamide derivatives are widely studied for their biological activities, including herbicidal, fungicidal, and pharmaceutical applications .
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-9(4-1-5-13-10)11(15)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBEMDLICCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2-furylmethyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-(2-furylmethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group or other functional groups.
Scientific Research Applications
2-chloro-N-(2-furylmethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-furylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 2-chloro-N-(2-furylmethyl)nicotinamide and related compounds:
Key Differences and Implications
Substituent Effects on Activity: Boscalid: The 4′-chlorobiphenyl group enhances hydrophobicity and target binding, making it a potent fungicide . Pharmaceutical Impurities: 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide, an impurity in Clonixin, highlights how minor substituent changes (e.g., chloro-methylphenyl vs. furylmethyl) can shift applications from agrochemicals to pharmaceuticals .
Physicochemical Properties: Molecular Weight and Solubility: Boscalid’s higher molecular weight (343.20 g/mol) and biphenyl group likely reduce water solubility compared to the target compound (248.66 g/mol), which may have moderate solubility due to the furan ring .
Synthetic and Analytical Considerations :
- Boscalid’s synthesis involves biphenylamine intermediates, while the target compound may require furfurylamine, which is more reactive due to the furan’s electron-rich nature .
- Analytical methods for boscalid include HPLC with acetone-based standard solutions , suggesting similar approaches could be adapted for the target compound.
Biological Activity
2-Chloro-N-(2-furylmethyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 236.66 g/mol. Its structure features a chloro group and a furylmethyl substituent attached to a nicotinamide backbone. These structural components are believed to contribute significantly to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Formation of the nicotinamide backbone : This may involve the reaction of nicotinic acid derivatives with amines.
- Introduction of the chloro group : Chlorination can be achieved through various methods, such as using thionyl chloride.
- Attachment of the furylmethyl group : This step often involves nucleophilic substitution reactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Compounds with similar structures have shown significant activity against various pathogens, suggesting that this compound may also be effective in combating bacterial infections .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential efficacy against different cancer cell lines. For instance, compounds structurally related to it have been tested against leukemia cell lines, revealing varying degrees of cytotoxicity .
The following table summarizes key findings from related studies on similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | K562 | 4.23 | Exhibited significant cytotoxicity |
| Compound B | MCF7 | 29.3 | Displayed moderate activity |
| This compound | TBD | TBD | Further studies needed |
The proposed mechanism of action for this compound involves interactions with specific enzymes or receptors within cells, potentially influencing pathways related to growth and metabolism . The presence of the furan ring and nicotinamide structure may facilitate these interactions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique characteristics that may enhance the biological activity of this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-N-(2-furyl)nicotinamide | Similar furan ring structure | Lacks the methyl group on the nitrogen atom |
| N-(2-furylmethyl)nicotinamide | Contains a furylmethyl group | No chloro substitution |
| 3-Chloro-N-(2-furylmethyl)nicotinamide | Chlorine at a different position | May exhibit different biological activities |
This comparison highlights how the specific combination of functional groups in this compound could enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
- Anticancer Study : A study explored the anticancer potential of various derivatives, including those similar to this compound, against leukemia cell lines. The results indicated varying levels of cytotoxicity, emphasizing the need for further pharmacological evaluation .
- Antimicrobial Screening : Another study focused on antimicrobial screening, where compounds with structural similarities were tested against common pathogens. The findings suggested that modifications in structure could lead to enhanced antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
